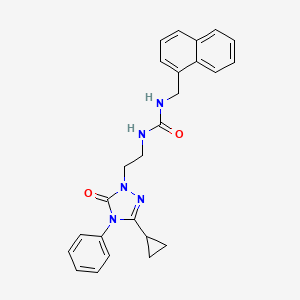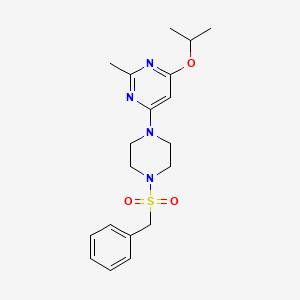![molecular formula C22H21BrN6O3 B2874311 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one CAS No. 303973-11-7](/img/no-structure.png)
8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one is a useful research compound. Its molecular formula is C22H21BrN6O3 and its molecular weight is 497.353. The purity is usually 95%.
BenchChem offers high-quality 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radical Scavenging Activity
Compounds structurally related to hydroxybenzylidene hydrazines have been synthesized and evaluated for their radical scavenging activities. These compounds showed a wide spectrum of biological activities, including strong to no radical scavenging effects. The effectiveness of these radical scavengers varied, with compounds containing three hydroxyl groups in the benzylidene part showing the most potent activity. This suggests potential applications in studying antioxidant properties and developing compounds with protective effects against oxidative stress-related damage (Šeršeň et al., 2017).
Anticancer Activity
New derivatives with structures related to the given compound have been synthesized and screened for anticancer activity. Some of these compounds exhibited selective cytotoxicity against various human cancer cell lines. This indicates the potential of such compounds in cancer research, particularly in the development of new chemotherapeutic agents (Bekircan et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one in the presence of a base to form the final product.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "hydrazine hydrate", "6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one", "base" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one in the presence of a base to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS RN |
303973-11-7 |
Molecular Formula |
C22H21BrN6O3 |
Molecular Weight |
497.353 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21BrN6O3/c1-28-19-18(20(31)26-22(28)32)29(11-5-8-14-6-3-2-4-7-14)21(25-19)27-24-13-15-12-16(23)9-10-17(15)30/h2-4,6-7,9-10,12-13,30H,5,8,11H2,1H3,(H,25,27)(H,26,31,32)/b24-13+ |
InChI Key |
YPNMQKAXKDDGLO-ZMOGYAJESA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874229.png)

![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)
![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)
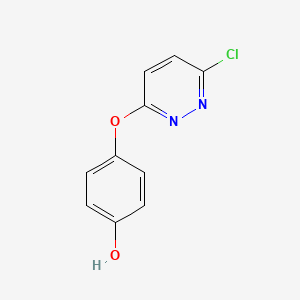
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide](/img/structure/B2874238.png)
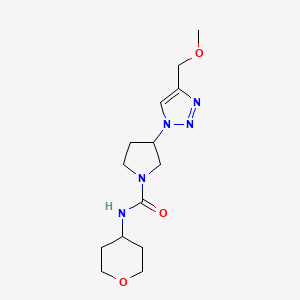
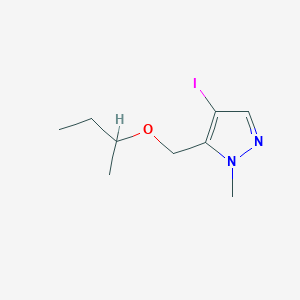
![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B2874245.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2874246.png)
